Product packaging for 4-Formyl-2-(methylthio)benzonitrile(Cat. No.:CAS No. 101066-59-5)

4-Formyl-2-(methylthio)benzonitrile

Cat. No.: B12987631
CAS No.: 101066-59-5
M. Wt: 177.22 g/mol
InChI Key: OABOWQVHEAJNCW-UHFFFAOYSA-N
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Description

4-Formyl-2-(methylthio)benzonitrile is a multifunctional aromatic compound of high interest in organic synthesis and medicinal chemistry research. It contains three distinct functional groups—an aldehyde, a nitrile, and a methylthio ether—that make it a versatile precursor for constructing complex molecules . Benzonitrile derivatives are recognized as key building blocks and privileged scaffolds in the development of pharmaceutical agents and biologically active compounds . The nitrile group often acts as a ketone bioisostere, which can improve metabolic stability, while the formyl group is a reactive handle for further derivatization . In research settings, this compound is particularly valuable for the synthesis of nitrogen- and sulfur-containing heterocycles, such as benzothiophenes and quinoline derivatives, which are core structures in numerous therapeutic agents . For example, similar amino- and formyl-functionalized benzothiophene derivatives have been used in domino reaction protocols to create novel scaffolds with demonstrated cytotoxic and antibacterial activities . The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring makes it a valuable intermediate in exploration of structure-activity relationships and in the development of new synthetic methodologies. This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NOS B12987631 4-Formyl-2-(methylthio)benzonitrile CAS No. 101066-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101066-59-5

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

4-formyl-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H7NOS/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3

InChI Key

OABOWQVHEAJNCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)C#N

Origin of Product

United States

S Methylation of Thiols:once the Aromatic Thiol is Formed, It Can Be Readily Converted to the Corresponding Methylthioether. This is Typically Achieved by Deprotonating the Thiol with a Base E.g., Sodium Hydroxide, Sodium Hydride to Form the Highly Nucleophilic Thiolate Anion, Which is then Reacted with a Methylating Agent Like Methyl Iodide, Dimethyl Sulfate, or Methyl Tosylate.youtube.com

Nitrile Group Formation and Modification on Aromatic Systems

The nitrile functional group is a versatile synthetic intermediate that can be converted into amines, carboxylic acids, amides, and aldehydes. numberanalytics.comnumberanalytics.com Its introduction and modification on aromatic systems are therefore of fundamental importance.

The direct conversion of an aldehyde to a nitrile is a highly valuable one-step transformation that avoids the use of highly toxic cyanide reagents. A common and straightforward approach involves the in-situ formation and subsequent dehydration of an aldoxime. orgchemres.org

This conversion can be achieved by heating an aldehyde with hydroxylamine (B1172632) hydrochloride. tandfonline.com Various catalytic systems have been developed to improve the efficiency and mildness of this reaction. For instance, ferric hydrogen sulfate (B86663) (Fe(HSO4)3) serves as an efficient, heterogeneous, and recyclable catalyst for this transformation in DMF. orgchemres.org The reaction can also be performed effectively in a solvent-free manner by simply heating the aldehyde with hydroxylamine hydrochloride, which is a more environmentally benign approach. tandfonline.com Other solvent systems, such as a mixture of formic acid and water, have also been shown to efficiently promote the formation of nitriles from aromatic aldehydes and hydroxylamine hydrochloride. researchgate.net

Alternative reagents have also been explored. O-phenylhydroxylamine hydrochloride in a buffered aqueous solution is particularly effective for water-soluble substrates like carbohydrates but can be adapted for hydrophobic aldehydes using a mixed solvent system. nih.gov For a more direct conversion under neutral conditions, O-(diphenylphosphinyl)hydroxylamine (DPPH) smoothly transforms aldehydes to nitriles upon heating in toluene, showing compatibility with various other functional groups. acs.org

Reagent(s) Catalyst / Conditions Key Features
Hydroxylamine hydrochlorideFerric hydrogen sulfate (FHS), DMF, 120 °CHeterogeneous, recyclable catalyst, good to excellent yields. orgchemres.org
Hydroxylamine hydrochlorideSolvent-free, 100 °CEnvironmentally friendly, simple procedure, good atom efficiency. tandfonline.com
Hydroxylamine hydrochlorideFormic acid / H2OFormic acid acts as both catalyst and solvent. researchgate.net
O-phenylhydroxylamine HClAqueous buffer (pH 6.5) or MeOH/bufferWorks well for aqueous-soluble substrates, mild conditions. nih.gov
O-(diphenylphosphinyl)hydroxylamine (DPPH)Toluene, heatNeutral conditions, compatible with alcohols, ketones, esters. acs.org

For substrates where a leaving group (like a halide or triflate) is already in place, transition metal-catalyzed cyanation is a powerful tool for introducing the nitrile functionality. These methods have evolved to use less toxic cyanide sources and operate under milder conditions.

Nickel-catalyzed systems are particularly versatile. A combination of NiCl2·6H2O, dppf, and Zn can effectively cyanate (B1221674) aryl chlorides, bromides, and iodides using zinc cyanide (Zn(CN)2) as the cyanide source. organic-chemistry.org Another innovative approach uses acetonitrile (B52724) as a non-toxic cyano source, where a nickel catalyst system cleaves the strong C-CN bond of the solvent, assisted by an organosilicon reductant. nih.gov Reductive cross-electrophile coupling has also been employed, where a nickel catalyst facilitates the cyanation of aryl halides with cyanogen (B1215507) bromide (BrCN) in the presence of a reductant like zinc. mdpi.com

Palladium catalysis remains a mainstay for cyanation reactions. Modern protocols often employ less toxic and more stable cyanide sources than traditional reagents. For example, potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic and water-soluble salt, can be used in Pd-catalyzed cyanations of aryl bromides and even aryl imidazolylsulfonates. organic-chemistry.org The use of Pd/C as a catalyst also presents a practical method for the cyanation of various aryl bromides and activated aryl chlorides. organic-chemistry.org

Catalyst System Cyanide Source Substrate Noteworthy Aspects
NiCl2·6H2O/dppf/ZnZn(CN)2(Hetero)aryl Chlorides, Bromides, IodidesGeneral method with wide functional group tolerance. organic-chemistry.org
Ni(MeCN)62 / LigandAcetonitrile (solvent)Aryl Halides, TriflatesToxic cyanide-free reaction, uses an organosilicon reductant. nih.gov
Nickel / ZnCyanogen Bromide (BrCN)Aryl HalidesReductive cross-electrophile coupling under mild conditions. mdpi.com
Palladium / LigandK4[Fe(CN)6]Aryl Bromides, ImidazolylsulfonatesUtilizes a non-toxic, stable, and inexpensive cyanide source. organic-chemistry.org

Beyond the modern catalytic methods, several classical named reactions remain fundamental to the synthesis of aryl nitriles.

The Rosenmund-von Braun reaction , first reported in the early 20th century, involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures in a polar solvent like DMF or pyridine. numberanalytics.comwikipedia.orgorganic-chemistry.org While effective, the reaction conditions can be harsh, and the use of excess copper cyanide can complicate product purification. organic-chemistry.org

The Sandmeyer reaction provides an alternative route starting from a primary aryl amine. nih.govbyjus.com The amine is first converted into an aryl diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). masterorganicchemistry.com This intermediate is then treated with copper(I) cyanide, which catalyzes the displacement of the diazonium group (N2) with a cyanide group to form the benzonitrile (B105546). masterorganicchemistry.comjk-sci.com The Sandmeyer reaction is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not easily achievable through other means. byjus.com

Convergent and Divergent Synthetic Routes to 4-Formyl-2-(methylthio)benzonitrile

The synthesis of a tri-substituted benzene (B151609) derivative like this compound requires careful strategic planning. The order of introduction of the formyl, methylthio, and cyano groups is critical and must account for the directing effects of the substituents at each stage.

A plausible and convergent synthetic strategy would involve the sequential functionalization of a simpler, commercially available starting material. The following routes illustrate potential pathways based on the methodologies discussed.

Route 1: Starting from 4-Methylthiobenzaldehyde

A logical approach begins with a precursor already containing the formyl and methylthio groups in the correct 1,4-relationship.

Synthesis of 4-Methylthiobenzaldehyde: This key intermediate can be prepared via methods such as the formylation of thioanisole. google.com

Regioselective Halogenation: The next step would be the introduction of a halogen, such as bromine, at the 2-position. The methylthio group is an ortho-, para-director, and the formyl group is a meta-director. The electron-donating methylthio group would strongly direct electrophilic substitution to the ortho position (C2), leading to 2-bromo-4-methylthiobenzaldehyde.

Nitrile Introduction: The final nitrile group can be introduced by a transition metal-catalyzed cyanation of the aryl bromide. A palladium or nickel-catalyzed reaction using a non-toxic cyanide source like K4[Fe(CN)6] or Zn(CN)2 would be suitable. organic-chemistry.org

Route 2: Starting from 4-Formylbenzonitrile

An alternative strategy could start from 4-formylbenzonitrile, a readily available compound. orgsyn.org

Introduction of the Methylthio Group: This step is the most challenging as it requires the functionalization of a C-H bond at the 2-position. The existing cyano and formyl groups are both deactivating and meta-directing, making direct electrophilic substitution at the C2 position difficult. However, advanced methods such as directed C-H activation or a nucleophilic aromatic substitution on a precursor with a leaving group at the 2-position (e.g., 2-chloro-4-formylbenzonitrile) could be envisioned. A metal-catalyzed methylthiolation using an anion-shuttle reagent could potentially be applied to such a halogenated precursor. nih.gov

Route 3: Building from a Dihalogenated Precursor

A more flexible but potentially longer route could start with a simple di-substituted building block, allowing for sequential, selective introduction of the three functional groups.

Starting Material: A compound like 2-bromo-4-chlorotoluene (B1197611) could serve as a versatile starting point.

Selective Functionalization: One could exploit the different reactivities of the C-Br and C-Cl bonds in transition metal catalysis. For example, a palladium-catalyzed cyanation could selectively replace the bromide to form 4-chloro-2-methylbenzonitrile.

Methylthio Introduction: The remaining chloride could then be substituted with a methylthio group via nucleophilic aromatic substitution or a copper-mediated process.

Formyl Group Installation: The final step would be the oxidation of the methyl group to an aldehyde, for example, using reagents like chromium trioxide or via radical bromination followed by hydrolysis (Sommelet reaction).

Each of these strategies relies on the controlled and sequential application of the advanced synthetic methodologies detailed in the preceding sections. The choice of route would ultimately depend on starting material availability, cost, and the robustness of each synthetic step.

Chemical Reactivity and Transformation Pathways of 4 Formyl 2 Methylthio Benzonitrile

Reactivity of the Formyl Group (–CHO)

The formyl group is a primary site of chemical reactivity in 4-Formyl-2-(methylthio)benzonitrile, participating in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The carbon atom of the formyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol product. numberanalytics.comlibretexts.org The reactivity of the aldehyde is influenced by the electronic properties of the aromatic ring. In this compound, the electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, while the electron-donating methylthio group has an opposing effect. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance-donating effect of the aromatic ring. libretexts.org

The general pathway for nucleophilic addition is as follows:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Protonation of the tetrahedral alkoxide intermediate. libretexts.org

This pathway is central to many synthetic transformations, including reductions with hydrides and Grignard reactions.

Oxidation and Reduction Pathways

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the nitrile or methylthio groups under appropriate conditions.

Oxidation: The conversion of the aldehyde to a carboxylic acid, yielding 4-cyano-3-(methylthio)benzoic acid, can be achieved using a variety of oxidizing agents. Common methods for the oxidation of aromatic aldehydes include reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options such as silver oxide (Ag₂O). The use of molecular oxygen with catalysts is also a viable, greener alternative. organic-chemistry.org

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group, forming [4-cyano-3-(methylthio)phenyl]methanol. This transformation is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent well-suited for this purpose, as it generally does not reduce the nitrile group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitrile.

Table 1: Representative Oxidation and Reduction Reactions

Transformation Reagent(s) Product
Oxidation KMnO₄ or Ag₂O 4-Cyano-3-(methylthio)benzoic acid
Reduction NaBH₄ [4-Cyano-3-(methylthio)phenyl]methanol

Reductive Amination Protocols

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by its reduction to the corresponding amine. mdpi.com A wide range of primary and secondary amines can be used, leading to diverse products.

Various protocols have been developed for this transformation, employing different reducing agents and catalysts. organic-chemistry.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.org For instance, nickel boride, generated in situ, has been shown to be effective for the reductive amination of aromatic aldehydes. rsc.org Similarly, cobalt-based catalysts have been utilized for the synthesis of primary amines from aldehydes using ammonia (B1221849) and H₂ under mild conditions. acs.org These methods are often highly chemoselective, tolerating other functional groups like nitriles. organic-chemistry.org

Table 2: Selected Reductive Amination Conditions for Aromatic Aldehydes

Catalyst/Reducing System Amine Source General Conditions
Nickel Boride (in situ) Primary Amines Methanol, Room Temperature rsc.org
CoCl₂ / NaBH₄ / H₂ Aqueous Ammonia Dioxane, 80 °C, 1 bar H₂ acs.org
NaBH₃CN Primary/Secondary Amines Methanol, pH ~6-7
Catalytic Hydrogenation (Pd/C, PtO₂) Primary/Secondary Amines H₂, various pressures and solvents

Olefination Reactions

The formyl group is an excellent electrophile for olefination reactions, which convert the C=O double bond into a C=C double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods for this transformation.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. libretexts.orglumenlearning.com The stereochemical outcome depends on the stability of the ylide. Unstabilized ylides, typically prepared from alkyl halides, generally yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. stackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org It offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com The HWE reaction is highly stereoselective, typically producing the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com Specific modifications, such as the Still-Gennari conditions, can be employed to favor the (Z)-isomer. nrochemistry.com

Aromatic Substitution of the Formyl Group

While direct nucleophilic or electrophilic substitution of a formyl group is uncommon, it can be removed from the aromatic ring through a decarbonylation reaction. This process converts the aromatic aldehyde back to the parent arene, in this case, 2-(methylthio)benzonitrile (B1630349). This transformation is typically catalyzed by transition metal complexes, such as those of rhodium, palladium, or nickel. acs.orgthieme-connect.comwikipedia.org

Nickel-catalyzed decarbonylations have been shown to be effective for aromatic aldehydes, particularly those bearing electron-donating groups. acs.orgnih.gov The reaction likely proceeds through oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion and reductive elimination of the arene product. thieme-connect.com These reactions often require elevated temperatures to proceed efficiently. acs.org

Transformations Involving the Methylthio Group (–SCH3)

The methylthio group (–SCH₃) offers additional pathways for functionalization, primarily through oxidation at the sulfur atom or nucleophilic displacement.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide and then further to a sulfone. masterorganicchemistry.comyoutube.com This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (–S(O)CH₃) and sulfonyl (–SO₂CH₃) groups. This oxidation can be accomplished using various oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). masterorganicchemistry.com Electrochemical oxidation also provides a method for this conversion. rsc.org The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The methylthio group is not typically a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its displacement becomes feasible upon oxidation to the corresponding sulfoxide or, more readily, the sulfone. The strongly electron-withdrawing sulfonyl group activates the aromatic ring for nucleophilic attack and serves as an effective leaving group (as methanesulfinate). chemistrysteps.commasterorganicchemistry.com For SNAr to occur, the ring generally needs to be activated by other electron-withdrawing groups, a condition met in this molecule by the cyano group. nih.govlibretexts.org

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are significant in medicinal chemistry and agrochemicals. organic-chemistry.org The selective synthesis of either the sulfoxide or the sulfone can be achieved by carefully controlling the reaction conditions.

A green and efficient method for this transformation involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org The selectivity of this reaction is dependent on the specific conditions employed. For the synthesis of the sulfoxide, the reaction is typically carried out in the presence of the catalyst and aqueous H₂O₂. To favor the formation of the sulfone, acetonitrile (B52724) is added to the reaction mixture, which helps to drive the equilibrium towards the more oxidized product. organic-chemistry.org This method is advantageous as it operates under mild conditions, has short reaction times, and often results in high yields (50-96% for sulfoxides and 50-100% for sulfones across various substrates). organic-chemistry.org

Another effective oxidizing agent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), which promotes the oxidation of sulfides to sulfones efficiently. organic-chemistry.org Additionally, urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free and environmentally friendly option for the oxidation of sulfides directly to their corresponding sulfones, often without the formation of the sulfoxide intermediate. organic-chemistry.org Permanganate supported on active manganese dioxide has also been used for the oxidation of sulfides under heterogeneous or solvent-free conditions. organic-chemistry.org

Reagent/CatalystProductConditionsYield
2,2,2-Trifluoroacetophenone, H₂O₂SulfoxideAqueous buffer50-96% organic-chemistry.org
2,2,2-Trifluoroacetophenone, H₂O₂, MeCNSulfone-50-100% organic-chemistry.org
Urea-hydrogen peroxide, Phthalic anhydrideSulfoneEthyl acetateHigh
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC)SulfoneSolvent-freeExcellent organic-chemistry.org
Permanganate on MnO₂SulfoneHeterogeneous/Solvent-free-

Desulfurization and Methylthio Group Removal

The methylthio group can be removed through desulfurization reactions. A common method for this transformation is the use of Raney nickel. This process is particularly useful when the sulfur-containing group is no longer needed in the final molecule. For instance, in the synthesis of certain oxazoles, a methylthio group at the C4 position can be readily removed using Raney nickel. organic-chemistry.org

Exploration of Organometallic Reactions Involving Sulfur

While specific examples involving this compound are not detailed in the provided context, the sulfur atom in similar molecules can participate in various organometallic reactions. These can include reactions with transition metal catalysts that can lead to cross-coupling products or other complex molecular architectures. The specific nature of these reactions would depend on the chosen catalyst and reaction conditions.

Reaction Profiles of the Nitrile Group (–CN)

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions. stackexchange.com The reaction with water alone is typically very slow. stackexchange.com

Acid Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.org For complete hydrolysis, the reaction is often carried out under reflux conditions. libretexts.org

Alkaline Hydrolysis: When a nitrile is heated with an alkali solution, like sodium hydroxide, the initial product is the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, a strong acid must be added to the mixture to protonate the carboxylate salt. libretexts.org

Controlled Hydrolysis to Amides: It is possible to stop the hydrolysis at the amide stage through controlled reaction conditions. stackexchange.com This can be achieved in both acidic and alkaline media. For instance, using a mixture of trifluoroacetic acid and sulfuric acid can facilitate the conversion of nitriles to amides. stackexchange.com A "dry" hydrolysis method using phthalic acid or anhydride under microwave irradiation has also been reported to be effective for converting nitriles to carboxylic acids in high yields and with short reaction times. mdpi.orgresearchgate.net

Hydrolysis ConditionPrimary ProductFurther Reaction/Product
Dilute Acid (e.g., HCl), HeatCarboxylic Acid-
Alkali (e.g., NaOH), HeatCarboxylate Salt, AmmoniaAcidification to yield Carboxylic Acid libretexts.org
Controlled Acidic (TFA-H₂SO₄)Amide- stackexchange.com
"Dry" Hydrolysis (Phthalic Acid/Anhydride, Microwave)Carboxylic Acid- mdpi.orgresearchgate.net

Reduction to Amines

The nitrile group can be reduced to a primary amine. libretexts.org This transformation can be accomplished through several methods.

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel can reduce the nitrile to an amine. libretexts.orgyoutube.com This reaction is typically carried out at elevated temperature and pressure. libretexts.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. libretexts.orgyoutube.com The reaction is usually performed in a solvent like diethyl ether, followed by an aqueous workup. youtube.com It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles. youtube.com Other reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride have also been shown to reduce a variety of nitriles in excellent yields. organic-chemistry.org

Reducing AgentProductConditions
H₂ / Metal Catalyst (Pd, Pt, Ni)Primary AmineElevated temperature and pressure libretexts.org
Lithium Aluminum Hydride (LiAlH₄)Primary AmineDiethyl ether, followed by aqueous workup youtube.com
Diisopropylaminoborane / LiBH₄ (catalytic)Primary Amine- organic-chemistry.org

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This leads to the formation of an intermediate imine anion, which can then be further reacted.

One example of a nucleophilic addition is the reaction with hydride reagents, as seen in the reduction to amines. Another important class of nucleophilic additions involves organometallic reagents such as Grignard reagents or organolithium compounds. These reactions, after hydrolysis of the intermediate imine, lead to the formation of ketones. While specific examples with this compound are not provided, this represents a general and important reaction pathway for nitriles.

Cycloaddition Reactions, including Tetrazole Formation

The nitrile functional group in this compound is a prime site for cycloaddition reactions, most notably for the formation of tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source is a fundamental method for constructing the tetrazole ring, a heterocyclic motif of significant interest in medicinal chemistry due to its role as a bioisostere for carboxylic acids. nih.govbeilstein-journals.org

The reaction mechanism involves the 1,3-dipolar cycloaddition of an azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov The presence of electron-withdrawing groups on the benzonitrile (B105546) ring can facilitate this reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov In the case of this compound, the para-formyl group acts as a strong electron-withdrawing group, which is expected to activate the nitrile group towards cycloaddition with azides.

Commonly employed azide reagents for this transformation include sodium azide, often in the presence of a Lewis acid catalyst such as zinc salts, or trimethylsilyl (B98337) azide. nih.gov The reaction conditions can vary, with some procedures utilizing microwave irradiation to accelerate the formation of the tetrazole ring. organic-chemistry.org

Reagent/CatalystSolventTemperatureOutcome
Sodium Azide, Zinc SaltWaterAmbient to RefluxFormation of 5-substituted-1H-tetrazole
Trimethylsilyl Azide, Dibutyltin OxideTolueneRefluxFormation of 5-substituted-1H-tetrazole
Sodium Azide, N-Methyl-2-pyrrolidone (NMP), Trimethylsilyl ChlorideMicrowaveElevatedAccelerated formation of 5-substituted-1H-tetrazole

Furthermore, the methylthio group at the 2-position may also influence the reactivity. While not directly participating in the cycloaddition, its electronic and steric presence could modulate the reaction's kinetics and regioselectivity. Research on 2-alkyl-5-(methylthio)tetrazoles has shown that the methylthio group can be a versatile handle for subsequent transformations. nih.gov For instance, it enables photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition to yield polycyclic pyrazolines with high diastereoselectivity. nih.gov This suggests that the resulting tetrazole from this compound could be a precursor to more complex heterocyclic systems.

Interplay and Chemoselectivity of Multiple Functional Groups

The coexistence of formyl, methylthio, and cyano groups on the same aromatic ring presents both challenges and opportunities for selective chemical transformations. The distinct electronic properties and reactivity of each group allow for a high degree of chemoselectivity to be achieved.

Directed Functionalization Strategies

The nitrile group is known to function as a directing group in transition metal-catalyzed C-H functionalization reactions, although its strong coordinating ability can sometimes inhibit catalysis. nih.gov In principle, the nitrile of this compound could direct ortho-functionalization. However, a more common strategy involves using a group that can be later transformed into a nitrile. nih.govacs.org For example, an amide group can be used to direct ortho-arylation, followed by dehydration to yield the corresponding benzonitrile. nih.govacs.org

The formyl group can also participate in directing C-H activation or can be a site for initial modification to install a more effective directing group. The interplay between the directing potential of the nitrile and the reactivity of the formyl and methylthio groups is a key aspect of designing synthetic strategies for this molecule.

Tandem and Cascade Reactions Governed by Vicinal Substituents

The arrangement of substituents in this compound is well-suited for orchestrating tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. The formyl group, for instance, can undergo an initial reaction, such as a condensation or addition, to generate an intermediate that then participates in a subsequent cyclization or rearrangement influenced by the adjacent methylthio and nitrile functionalities.

An illustrative example of a relevant cascade process is the intramolecular Prins cyclization, which can be initiated from an aldehyde. In a related system, 2-(2-vinylphenyl)acetaldehydes undergo a Prins reaction followed by a Friedel-Crafts alkylation in a cascade fashion to produce 4-aryltetralin-2-ols. beilstein-journals.org This highlights the potential of the formyl group in this compound to initiate complex transformations.

Furthermore, cascade reactions involving nitrile-directed C-H functionalization have been developed. For instance, a copper-catalyzed cyanoborylation of styrenes can be followed by a nitrile-directed C-H functionalization, demonstrating the utility of the nitrile group in guiding sequential reactions.

Stereochemical Considerations in Reactions of Multi-Substituted Benzonitriles

The stereochemical outcome of reactions involving multi-substituted benzonitriles like this compound is a critical consideration, particularly in the synthesis of chiral molecules. The existing substituents can create a biased steric environment, leading to diastereoselective or enantioselective transformations.

A compelling example of stereocontrol is observed in the photoinduced intramolecular 1,3-dipolar cycloaddition of nitrile imines derived from 5-(methylthio)tetrazoles. nih.gov These reactions proceed with excellent diastereoselectivity to form polycyclic pyrazolines. nih.gov The stereochemical outcome is dictated by the geometry of the transition state during the intramolecular cycloaddition.

SubstrateProductDiastereomeric Ratio
2-(but-3-en-1-yl)-5-(methylthio)-2H-tetrazolePolycyclic Pyrazoline>20:1
2-(pent-4-en-1-yl)-5-(methylthio)-2H-tetrazolePolycyclic Pyrazoline>20:1

In the context of this compound, any intramolecular cyclization would be influenced by the steric and electronic nature of the formyl and methylthio groups, potentially leading to a high degree of stereocontrol in the formation of new stereocenters.

Advanced Characterization and Spectroscopic Analysis of 4 Formyl 2 Methylthio Benzonitrile Derivatives

Vibrational Spectroscopy (FTIR, Raman) Studies on Molecular Vibrations and Electronic Effects

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers profound insights into the molecular structure of 4-Formyl-2-(methylthio)benzonitrile by probing its fundamental vibrational modes. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from studies on closely related analogs such as 2-(methylthio)benzonitrile (B1630349) and 4-formylbenzonitrile. researchgate.netnist.gov

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its functional groups: the nitrile (C≡N), the formyl (CHO), and the methylthio (SCH₃) groups, as well as the vibrations of the substituted benzene (B151609) ring.

Key Vibrational Modes and Electronic Effects:

Nitrile Group (C≡N): The nitrile stretching vibration is one of the most characteristic peaks in the spectrum. For benzonitrile (B105546) derivatives, this peak typically appears in the range of 2220-2240 cm⁻¹. In this compound, the strong electron-withdrawing nature of both the formyl and nitrile groups is expected to slightly increase the frequency of this vibration compared to unsubstituted benzonitrile.

Formyl Group (C=O): The carbonyl stretch of the formyl group is a strong, sharp absorption in the IR spectrum, typically found between 1690 and 1715 cm⁻¹ for aromatic aldehydes. The precise position is sensitive to electronic effects; conjugation with the aromatic ring lowers the frequency.

Methylthio Group (C-S): The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. For 2-(methylthio)benzonitrile, this mode is observed around 700 cm⁻¹. researchgate.net

Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C=C stretching modes in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, which are indicative of the arrangement of substituents.

The electronic interplay between the electron-donating methylthio group at the ortho position and the electron-withdrawing formyl and nitrile groups at the para and meta positions, respectively, creates a unique electronic environment that influences the vibrational frequencies. This push-pull effect can lead to shifts in the expected peak positions and changes in their intensities, providing valuable information about the intramolecular electronic interactions.

Predicted Vibrational Data for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 3100-3000 Medium-Weak
Aliphatic C-H Stretch (SCH₃) 2980-2920 2980-2920 Weak
Nitrile (C≡N) Stretch ~2230 ~2230 Strong (IR), Medium (Raman)
Carbonyl (C=O) Stretch ~1705 ~1705 Strong (IR), Medium (Raman)
Aromatic C=C Stretch 1600-1450 1600-1450 Medium-Strong

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be established.

¹H NMR Spectrum Analysis: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

The proton ortho to the formyl group and meta to the methylthio group is expected to be the most deshielded due to the anisotropic effect of the carbonyl and the electron-withdrawing nature of the nitrile.

The proton ortho to the nitrile group will also be significantly deshielded.

The proton positioned between the nitrile and methylthio groups will have a chemical shift influenced by both.

The methylthio group (SCH₃) will present a sharp singlet, typically in the range of 2.4-2.6 ppm.

The formyl proton (CHO) will appear as a singlet far downfield, usually around 10.0 ppm.

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

The carbon of the nitrile group (C≡N) will appear around 118 ppm.

The carbonyl carbon of the formyl group (CHO) will be significantly deshielded, appearing around 190 ppm.

The aromatic carbons will have shifts determined by the attached substituents. The carbon attached to the nitrile group and the one attached to the formyl group will be deshielded, while the carbon attached to the methylthio group will be shielded relative to unsubstituted benzene.

The methyl carbon of the methylthio group will appear as a signal in the upfield region, around 15-20 ppm.

Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃ ¹H NMR

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO ~10.1 s -
Ar-H ~8.0-7.5 m -

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~191
Ar-C (quaternary) ~145-120
Ar-CH ~135-125
C≡N ~118

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry can confirm its successful synthesis and provide insights into the stability of its various chemical bonds under ionization conditions.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several predictable pathways based on the functional groups present.

Predicted Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation for methylthio ethers is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a significant [M-15]⁺ fragment.

Loss of a Formyl Radical: The cleavage of the bond between the aromatic ring and the formyl group can lead to the loss of a formyl radical (•CHO, 29 Da), giving rise to an [M-29]⁺ ion.

Loss of Carbon Monoxide: Following the initial loss of a hydrogen atom from the formyl group, the resulting ion can lose carbon monoxide (CO, 28 Da), a common fragmentation for aldehydes, leading to an [M-H-CO]⁺ or [M-29]⁺ fragment.

Cleavage of the Methylthio Group: The entire methylthio group could be cleaved, resulting in the loss of •SCH₃ (47 Da) and an [M-47]⁺ fragment.

Analysis of these fragmentation patterns is crucial for confirming the identity of reaction products in synthetic chemistry and for distinguishing between isomers.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
177 [M]⁺ (Molecular Ion)
162 [M - CH₃]⁺
148 [M - CHO]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, which are essential for a complete understanding of a molecule's structure and properties in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, based on its molecular structure, several features can be anticipated in its solid-state packing.

Anticipated Structural Features:

Planarity: The benzonitrile core is expected to be largely planar. The formyl group may be slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions: The presence of the nitrile and formyl groups provides opportunities for various non-covalent interactions. Weak C-H···N hydrogen bonds involving the nitrile nitrogen as an acceptor and C-H···O interactions with the formyl oxygen are likely to play a significant role in the crystal packing.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, which would further stabilize the crystal lattice. The substitution pattern and the presence of the methylthio group will influence the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped).

A future X-ray crystallographic study of this compound would be invaluable to confirm these predictions and to provide a definitive picture of its solid-state architecture, which is crucial for materials science applications where crystal packing can dictate physical properties.

Computational Chemistry and Theoretical Studies on 4 Formyl 2 Methylthio Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Formyl-2-(methylthio)benzonitrile, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure and various reactivity descriptors. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites.

DFT, with functionals such as B3LYP, is a popular choice for balancing computational cost and accuracy in studying organic molecules. derpharmachemica.com The choice of basis set, such as 6-311+G(2df, 2p), is crucial for obtaining reliable results. derpharmachemica.com Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table for Calculated Electronic Properties of this compound (Hypothetical Values based on similar molecules)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Chemical Hardness2.2 eV
Electronegativity4.3 eV

Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT Studies)

Computational modeling, particularly with DFT, is a powerful tool for elucidating reaction mechanisms. researchgate.netrsc.org For this compound, this could involve studying its synthesis or its participation in various chemical transformations.

The general approach involves:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Search: The transition state (TS) for each step of the reaction is located. The TS represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products.

For instance, in the synthesis of a related benzonitrile (B105546) derivative, DFT calculations were used to investigate the addition of an N-heterocyclic carbene (NHC) to an imine, revealing the rate-determining step of the reaction. acs.org Similar studies could be designed to understand the synthesis and reactivity of this compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and behavior in condensed phases.

Conformational Analysis: The presence of rotatable bonds (e.g., the C-S bond and the C-CHO bond) suggests that this compound can exist in multiple conformations. Computational methods can be used to perform a systematic scan of the potential energy surface to identify the most stable conformers and the energy barriers between them. beilstein-journals.orguky.edu

Intermolecular Interactions: In the solid state, molecules of this compound would interact through various non-covalent forces such as van der Waals forces, dipole-dipole interactions, and potentially C-H···N or C-H···O hydrogen bonds. nih.gov Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions. nih.gov Quantum chemical calculations on dimers or larger clusters can provide estimates of the strength of these interactions. researchgate.net

Illustrative Data Table for Conformational Analysis of this compound (Hypothetical Values)

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
11.5
290°0.0
3180°2.0

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its vibrational (IR and Raman) and NMR spectra.

Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies and intensities of the molecule. derpharmachemica.com The calculated frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other theoretical approximations. The predicted spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. aip.org These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure.

A comparative study of benzonitrile derivatives has shown that DFT calculations can accurately predict vibrational frequencies, which are in good agreement with experimental FTIR and FT-Raman data. derpharmachemica.com Similar accuracy would be expected for this compound.

Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Hypothetical Values)

Vibrational ModeCalculated FrequencyExperimental FrequencyAssignment
ν(C≡N)22452230Nitrile stretch
ν(C=O)17101695Aldehyde stretch
ν(C-S)715705C-S stretch

Applications of 4 Formyl 2 Methylthio Benzonitrile As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The strategic placement of functional groups in 4-Formyl-2-(methylthio)benzonitrile allows for its participation in various cyclization reactions, leading to the formation of numerous heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Access to Nitrogen-Containing Heterocycles (e.g., Pyrazoloquinolines, Imidazoles, Thiazoles)

The reactivity of the formyl and nitrile groups of this compound makes it a key precursor for the synthesis of various nitrogen-containing heterocycles. These compounds are known for their diverse biological activities. nih.gov

For instance, the condensation of 2-chloro-3-formyl quinolines with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine provides a pathway to pyrazolo[3,4-b]quinolines. mdpi.com While this specific example doesn't directly use this compound, the principle of using a formyl group adjacent to another reactive site for cyclization is analogous.

The synthesis of imidazoles, another important class of nitrogen-containing heterocycles, can be achieved through various methods. baranlab.orgrsc.org One common approach involves the reaction of a dicarbonyl compound with an aldehyde and ammonia (B1221849). baranlab.org The formyl group of this compound can serve as the aldehyde component in such reactions. Research has shown the successful synthesis of 2-substituted-4-benzyl-5-methylimidazoles, which have been investigated as potential anti-cancer agents. nih.gov

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are also accessible from precursors with functionalities similar to those in this compound. bepls.comorganic-chemistry.orgfabad.org.tr The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide. The formyl group of this compound can be a precursor to the necessary carbonyl functionality. Synthesized thiazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govekb.eg

Synthesis of Sulfur-Containing Heterocycles

The presence of the methylthio group in this compound provides a handle for the construction of sulfur-containing heterocycles. This group can either be retained in the final product or be modified during the synthetic sequence.

One notable example is the synthesis of pentathiepino[6,7-b]benzo[d]thiophene, which was achieved through the reaction of 2-lithiated benzo[b]thiophene with elemental sulfur. nih.gov While this reaction does not directly involve this compound, it highlights a strategy for incorporating a sulfur-rich ring system onto a benzothiophene (B83047) core. The methylthio group of this compound could potentially be elaborated to create similar fused sulfur-containing heterocycles.

Furthermore, the methylthio group can be a precursor to other sulfur functionalities, which can then participate in cyclization reactions. For example, oxidation of the methylthio group to a sulfoxide (B87167) or sulfone can alter its reactivity and electronic properties, opening up new synthetic possibilities.

Formation of Oxygen-Containing Heterocycles (e.g., Benzofurans, Oxazoles)

The formyl group of this compound is a key functionality for the synthesis of oxygen-containing heterocycles.

A facile synthesis of 2-(4-hydroxyphenyl)benzofurans has been described, starting from the reaction of 4-substituted phenols with a suitable electrophile. nih.gov The formyl group in this compound can be envisioned as a precursor to the electrophilic center required for such cyclizations. Benzofuran derivatives are of interest for their potential as beta-amyloid aggregation inhibitors. nih.gov

Oxazoles, another class of oxygen-containing heterocycles, can also be synthesized using precursors derived from this compound. For example, 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated as potent antitubulin agents. nih.gov The synthesis involved the condensation of an α-bromo acetophenone (B1666503) with acetamide. The formyl group of this compound could be transformed into a functional group suitable for participating in such condensation reactions.

Role in the Synthesis of Complex Organic Molecules

Beyond its use in the direct synthesis of heterocycles, this compound serves as a valuable building block for the assembly of more complex organic molecules. The aldehyde and nitrile functionalities can be sequentially or simultaneously transformed to build intricate carbon skeletons.

The formyl group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This versatility allows for the strategic introduction of different functional groups and the extension of the molecular framework.

For example, the formyl group could be used to introduce a side chain that is later elaborated into a larger, more complex moiety. The nitrile group could be converted to an amine, which could then be used to form an amide bond with another molecule, effectively linking two complex fragments.

Enabling Intermediate for Further Derivatization and Functional Diversification

The trifunctional nature of this compound makes it an ideal intermediate for creating libraries of diverse compounds for screening purposes in drug discovery and materials science. Each of the three functional groups—formyl, methylthio, and nitrile—can be independently or concurrently modified to generate a wide range of analogs.

The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which not only changes the electronic properties of the benzene (B151609) ring but also provides a handle for further reactions, such as nucleophilic aromatic substitution. The formyl group can be converted into a variety of other functionalities, as mentioned previously. The nitrile group can also be transformed into different functional groups, providing another point of diversification.

This ability to systematically modify the structure of the molecule allows for the fine-tuning of its physical, chemical, and biological properties. For instance, in a drug discovery program, this diversification can be used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

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